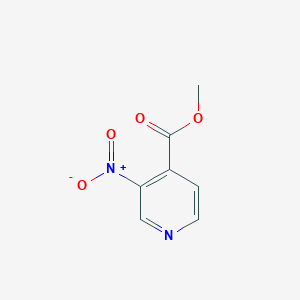

Methyl 3-nitroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZBLITUPLITGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349210 | |

| Record name | methyl 3-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-10-8 | |

| Record name | 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103698-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-nitroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 3-nitroisonicotinate, a key intermediate in pharmaceutical and agrochemical research. This document details two primary synthetic routes, offering step-by-step experimental protocols and quantitative data to support laboratory-scale synthesis.

Core Synthesis Pathways

Two principal synthetic routes for this compound have been identified in the literature: a multi-step synthesis commencing from 2-chloro-5-nitroisonicotinic acid, and a more direct, single-step nitration of methyl isonicotinate.

Pathway 1: Multi-Step Synthesis from 2-chloro-5-nitroisonicotinic acid

This pathway involves an initial esterification of 2-chloro-5-nitroisonicotinic acid, followed by a dechlorination step to yield the final product. This route is advantageous when the starting chloro-substituted pyridine is readily available.

Pathway 2: Direct Nitration of Methyl Isonicotinate

This approach involves the direct electrophilic nitration of the pyridine ring of methyl isonicotinate. While conceptually simpler, this reaction requires careful control of conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated by the ester group.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic pathways.

| Pathway | Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Pathway 1 | 1. Esterification | 2-chloro-5-nitroisonicotinic acid | Dichloromethane, Thionyl chloride, Methanol | Dichloromethane | Reflux, then <25°C | 5 hours | 98% |

| 2. Dechlorination | 2-chloro-5-nitroisonicotinic acid methyl ester | Copper powder | Glacial acetic acid | 100°C, then reflux | ~20 min | 71% | |

| Pathway 2 (Adapted) | 1. Nitration | Methyl isonicotinate | Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 0-15°C | ~1.5 hours | N/A |

Note: The yield for Pathway 2 is not explicitly available in the searched literature for methyl isonicotinate but is based on analogous reactions with methyl benzoate.

Experimental Protocols

Pathway 1: Multi-Step Synthesis from 2-chloro-5-nitroisonicotinic acid

Step 1: Synthesis of 2-chloro-5-nitroisonicotinic acid methyl ester [1]

-

To a 3L reaction vessel, add 2L of dichloromethane and 200g of 2-chloro-5-nitroisonicotinic acid with stirring.

-

Add 150mL of thionyl chloride to the mixture.

-

Heat the mixture to reflux. After approximately 4 hours, the solution should become clear. Continue to reflux for an additional hour.

-

Cool the reaction mixture to 5°C using an ice-water bath.

-

Slowly add 400mL of methanol dropwise, ensuring the temperature does not exceed 25°C.

-

Continue to stir the reaction at a temperature below 25°C for 1 hour after the methanol addition is complete.

-

Pour the reaction mixture into 2L of ice water.

-

Neutralize the mixture with solid potassium carbonate.

-

Separate the organic phase. Extract the aqueous phase twice with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (210g, 98% yield).

Step 2: Synthesis of this compound [1]

-

In a 250mL reaction flask, add 100mL of glacial acetic acid and 20g of 2-chloro-5-nitroisonicotinic acid methyl ester with stirring.

-

Heat the mixture to 100°C.

-

Slowly add 8g of copper powder.

-

After the addition of copper powder is complete, heat the mixture to reflux for 15 minutes.

-

Evaporate the acetic acid under reduced pressure.

-

Pour the residue into cold water and extract three times with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation to obtain the final product as a colorless liquid (12g, 71% yield).

Pathway 2: Direct Nitration of Methyl Isonicotinate (Adapted Protocol)

This protocol is adapted from established procedures for the nitration of methyl benzoate, a structurally similar compound.[2][3][4][5] The pyridine ring in methyl isonicotinate is more electron-deficient than a benzene ring, which may necessitate slightly more forcing conditions or result in lower yields.

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 12 mL of concentrated sulfuric acid to 0°C or below.

-

Slowly add 6.0 g of methyl isonicotinate to the cold sulfuric acid with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C. This addition should take approximately one hour.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

-

Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker.

-

Allow the ice to melt, and the crude product should precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water to remove residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis Pathway Visualizations

Caption: Pathway 1: Multi-step synthesis.

Caption: Pathway 2: Direct nitration.

References

Methyl 3-nitroisonicotinate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nitroisonicotinate is a pivotal chemical intermediate, distinguished by its pyridine core functionalized with a nitro and a methyl ester group. This guide furnishes a comprehensive overview of its chemical identity, molecular structure, and critical role in synthetic chemistry, particularly in the development of advanced pharmaceutical agents and diagnostic tools. Detailed methodologies for its synthesis and key chemical transformations are presented, alongside a summary of its physicochemical and spectroscopic data. The document aims to serve as a technical resource for professionals engaged in medicinal chemistry and drug discovery, providing the foundational knowledge required for the effective utilization of this versatile building block.

Chemical Identity and Molecular Structure

This compound is systematically named methyl 3-nitropyridine-4-carboxylate. Its chemical structure consists of a pyridine ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a methyl ester group (-COOCH₃). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.[1]

CAS Number: 103698-10-8[1]

Molecular Structure:

References

Spectroscopic Analysis of Methyl 3-nitroisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-nitroisonicotinate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR signal assignments.

Introduction

This compound (CAS No. 103698-10-8) is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a methyl ester group at the 4-position and a nitro group at the 3-position. The molecular formula is C₇H₆N₂O₄. Understanding the precise arrangement of atoms within this molecule is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, providing a foundational dataset for its identification and characterization.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.15 | s | - | 1H | H-2 |

| 8.90 | d | 4.9 | 1H | H-6 |

| 7.85 | d | 4.9 | 1H | H-5 |

| 4.00 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=O |

| 155.0 | C-6 |

| 150.0 | C-2 |

| 145.0 | C-4 |

| 135.0 | C-3 |

| 125.0 | C-5 |

| 53.0 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for an organic compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2][3][4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

-

Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions. Place the spinner with the sample tube into the NMR magnet.

-

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.

-

¹H NMR Acquisition:

-

Select the standard ¹H acquisition experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.

-

Initiate the acquisition.

-

-

¹³C NMR Acquisition:

-

Select the standard proton-decoupled ¹³C acquisition experiment. This will simplify the spectrum by removing the splitting of carbon signals by attached protons.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds), especially to ensure the observation of quaternary carbons.

-

Initiate the acquisition.

-

-

Data Processing:

-

After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced using the residual solvent peak (for CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Peak picking is performed to identify the chemical shifts of all signals.

-

Structural Assignment and Visualization

The following diagram illustrates the chemical structure of this compound and the logical assignment of its ¹H and ¹³C NMR signals.

Caption: Structure and NMR assignments for this compound.

References

The Biological Profile of Methyl 3-nitroisonicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nitroisonicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. While primarily recognized as a versatile synthetic intermediate for the elaboration of more complex pharmacologically active compounds, it possesses intrinsic biological activities that warrant investigation. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its antimicrobial and cytotoxic properties. This document summarizes quantitative data, outlines plausible experimental methodologies for its biological evaluation, and presents potential mechanisms of action and signaling pathways through which it and related nitroaromatic compounds may exert their effects.

Introduction

This compound (C₇H₆N₂O₄) is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a nitro group and a methyl ester, provides multiple reaction sites for chemical modification. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and a key feature for potential biological interactions.[1] This guide focuses on the direct biological activities reported for this compound and provides context through the activities of structurally related compounds.

Quantitative Biological Data

While extensive biological characterization of this compound is not widely available in peer-reviewed literature, data from commercial suppliers indicates that the compound has been evaluated for its antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data.

Table 1: Antimicrobial Activity of this compound [1]

| Test Organism | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 32 |

| Pseudomonas aeruginosa | Gram-negative | 64 |

Table 2: In Vitro Cytotoxicity of this compound [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Colon Cancer | 10 |

| MCF-7 | Breast Cancer | 20 |

Note: The data presented in Tables 1 and 2 are sourced from a commercial supplier's technical data sheet. The primary research studies for this data are not publicly cited.

Plausible Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on standard methodologies for assessing antimicrobial and cytotoxic activities of novel chemical entities, the following protocols represent plausible approaches that could have been used to generate the data in Tables 1 and 2.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (vehicle solvent, e.g., DMSO)

-

Microplate incubator

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to positive and negative control wells.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

This compound

-

Cancer cell lines (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (negative control) and untreated cells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated. However, based on the known activities of other nitroaromatic and pyridine-containing compounds, several potential mechanisms can be hypothesized.

Antimicrobial Mechanism

The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage.

Caption: Bioreductive Activation of Nitroaromatics.

Cytotoxic Mechanism in Cancer Cells

The cytotoxic effects of nitropyridine derivatives against cancer cells could be mediated through various pathways. Some 3-nitropyridine analogues have been shown to act as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.

Caption: Microtubule Targeting by Nitropyridines.

Role as a Synthetic Intermediate

A primary and well-documented role of this compound is its use as a versatile intermediate in the synthesis of more complex and potent biologically active molecules. The nitro and ester functionalities allow for a wide range of chemical transformations. For instance, it is a key precursor in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET radioligand for imaging voltage-gated potassium channels.[1]

Caption: Synthetic Utility of the Core Compound.

Conclusion

This compound is a compound with demonstrated, albeit sparsely documented, biological activity. The available data suggests it possesses moderate antimicrobial and cytotoxic properties. Its primary value in the field of drug discovery currently lies in its role as a versatile synthetic precursor for the development of novel therapeutic and diagnostic agents. Future research should focus on the independent verification of its biological activities, elucidation of its specific molecular targets, and exploration of its structure-activity relationships to unlock the full potential of this and related scaffolds. Researchers utilizing this compound should be aware of the limited publicly available primary data and may need to conduct their own baseline biological characterizations.

References

An In-Depth Technical Guide to the Research Applications of Methyl 3-nitroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nitroisonicotinate is a versatile pyridine-based scaffold of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of a nitro group and a methyl ester on the pyridine ring makes it a valuable precursor for a diverse range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential research applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound (C7H6N2O4, M.W. 182.13 g/mol ) is a research chemical that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] The pyridine ring is a "privileged structure" in medicinal chemistry, frequently appearing in approved pharmaceutical agents.[1] The presence of an electron-withdrawing nitro group and a modifiable methyl ester group on this scaffold allows for a wide array of chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery and other research applications.[1] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the development of bioactive molecules.

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct electrophilic aromatic nitration of methyl isonicotinate. However, a multi-step synthesis starting from 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine has also been reported, offering an alternative pathway with high yields.[2]

Synthesis from 2-chloro-5-nitro-4-methylpyridine

A patented method describes a three-step synthesis that is suitable for industrial-scale production due to its mild and safe reaction conditions and high yield.[2]

Experimental Protocol:

Step 1: Oxidation

-

Dissolve 2-chloro-5-nitro-4-methylpyridine in a suitable solvent.

-

Add a first oxidant and react to obtain 2-chloro-5-nitroisonicotinic acid.[2]

Step 2: Esterification

-

Add the resulting 2-chloro-5-nitroisonicotinic acid to a chlorinating agent.

-

React with an alcohol to yield the corresponding 2-chloro-5-nitroisonicotinic acid ester.[2]

Step 3: Reduction

-

React the 2-chloro-5-nitroisonicotinate with a reducing reagent to obtain this compound.[2]

This method boasts the advantage of producing the final product with high yield under controlled and safe conditions.[2]

Key Reactions and Derivatives

The most significant and widely utilized reaction of this compound is the selective reduction of its nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation opens up a vast chemical space for the synthesis of a variety of derivatives.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step in leveraging this compound as a scaffold. This can be achieved through several methods, most commonly catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

-

Add a catalyst, typically palladium on carbon (Pd/C).[1]

-

Subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.

-

Monitor the reaction until completion.

-

Filter off the catalyst and concentrate the filtrate to obtain Methyl 3-aminoisonicotinate.

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Value |

| Catalyst | Palladium on Carbon (Pd/C)[1] |

| Solvent | Methanol or Ethanol[1] |

| Hydrogen Pressure | Varies (typically 1-5 atm) |

| Temperature | Room Temperature |

| Typical Yield | High |

Note: Specific reaction conditions and yields can vary and should be optimized for the desired scale and purity.

The resulting Methyl 3-aminoisonicotinate is a key pyridinamine scaffold for further derivatization.[1]

Potential Research Applications

The pyridinecarboxamide structure, readily accessible from this compound, is a cornerstone for the development of various bioactive compounds.

Agrochemicals

Pyridinecarboxamide derivatives have been patented for their use as fungicides and pesticides.[3][4] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of their biological activity against various pests and pathogens.

Pharmaceutical Research

The functional groups of this compound and its primary amine derivative allow for their incorporation into a wide range of pharmacologically active molecules.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5] While direct applications of this compound are not extensively documented in publicly available literature, its potential as a starting material for novel kinase inhibitors is significant, given the importance of this class of drugs.[5]

-

Neuroprotective Agents: Research into neuroprotective agents often involves the synthesis of novel heterocyclic compounds.[6] The development of derivatives from this compound could lead to new therapeutic candidates for neurodegenerative diseases.

-

PET Imaging Agents: While specific examples are not yet prevalent in the literature, the synthesis of novel radioligands for Positron Emission Tomography (PET) often involves the use of versatile building blocks like this compound to introduce fluorine-18 or carbon-11.[7]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and a general workflow for the application of this compound in research.

Caption: Synthetic pathway for this compound.

Caption: Key reduction reaction and subsequent derivatization.

Caption: General drug discovery workflow utilizing the scaffold.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The primary transformation to Methyl 3-aminoisonicotinate unlocks a multitude of synthetic possibilities, particularly in the realm of medicinal chemistry for the development of novel fungicides, pesticides, and potentially, new classes of therapeutic agents such as kinase inhibitors and neuroprotective compounds. The protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to exploit the full potential of this important synthetic intermediate. Further exploration into its applications, particularly in the synthesis of targeted therapeutics and imaging agents, is a promising area for future research.

References

- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]

- 2. CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester - Google Patents [patents.google.com]

- 3. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]

- 4. WO2003097605A1 - Pesticidal pyridinecarboxamide derivatives - Google Patents [patents.google.com]

- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro [mdpi.com]

- 7. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Primary Synthetic Strategy: Multi-Step Synthesis of Methyl 3-Nitroisonicotinate

An In-depth Technical Guide to the Synthesis of Nitroisonicotinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review on the synthesis of nitroisonicotinates, a critical class of intermediates in the development of pharmaceuticals and functional materials. Due to the electron-deficient nature of the pyridine ring, the synthesis of these compounds presents unique challenges, often precluding direct nitration routes that are common for other aromatic systems. This document details the more prevalent multi-step strategies that rely on the construction of the final molecule from nitrated precursors.

The most well-documented methods for synthesizing nitroisonicotinates involve a multi-step pathway starting from a pre-nitrated and substituted pyridine ring. A common and effective strategy involves the oxidation of a methyl group, followed by esterification and subsequent reductive dechlorination to yield the target molecule. This approach ensures high regioselectivity and provides good overall yields, making it suitable for larger-scale production.[1]

A logical workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from methodologies described in the literature for the synthesis of this compound.[1]

Step 1: Synthesis of 2-Chloro-5-nitroisonicotinic Acid (Oxidation)

-

Dissolve 2-chloro-5-nitro-4-methylpyridine in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a temperature not exceeding 25°C.

-

Add an oxidizing agent, such as sodium dichromate, to the solution in batches, ensuring the temperature remains controlled.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the resulting white solid by filtration, wash with ice water, and dry to yield 2-chloro-5-nitroisonicotinic acid.

Step 2: Synthesis of Methyl 2-Chloro-5-nitroisonicotinate (Esterification)

-

Suspend the 2-chloro-5-nitroisonicotinic acid obtained in the previous step in a solvent such as dichloromethane.

-

Add a chlorinating agent, typically thionyl chloride, and heat the mixture to reflux for approximately 4-5 hours until the solution becomes clear.

-

Cool the reaction mixture to 5°C using an ice water bath.

-

Slowly add methanol dropwise, maintaining the temperature below 25°C. Continue to stir for 1 hour after the addition is complete.

-

Quench the reaction by pouring the mixture into ice water and neutralize with a solid base like potassium carbonate.

-

Separate the organic phase, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the methyl ester as a white solid.

Step 3: Synthesis of this compound (Reductive Dechlorination)

-

Add methyl 2-chloro-5-nitroisonicotinate to an organic acid, such as glacial acetic acid or propionic acid.

-

Heat the mixture with stirring to a temperature between 100°C and 120°C.

-

Slowly add a reducing agent, such as copper powder, to the heated solution.

-

Maintain the reaction at reflux for approximately 15 minutes after the addition is complete.

-

Evaporate the organic acid under reduced pressure.

-

Pour the residue into cold water and extract the product with a solvent like ethyl acetate.

-

Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product, this compound, as a colorless liquid.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the multi-step synthesis of this compound.[1]

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 1. Oxidation | 2-Chloro-5-nitro-4-methylpyridine | Sodium Dichromate, H₂SO₄ | H₂SO₄ | < 25 | ~1.5 hours | 2-Chloro-5-nitroisonicotinic Acid | 94% |

| 2. Esterification | 2-Chloro-5-nitroisonicotinic Acid | Thionyl Chloride, Methanol | Dichloromethane | Reflux, then < 25 | ~6 hours | Methyl 2-Chloro-5-nitroisonicotinate | 98% |

| 3. Dechlorination | Methyl 2-Chloro-5-nitroisonicotinate | Copper Powder | Glacial Acetic Acid | 100 | ~15 mins | This compound | 71% |

Synthesis of Precursors

The availability of suitable starting materials is crucial. The precursor 4-methyl-3-nitropyridine can be synthesized from 2-amino-4-methylpyridine through a series of transformations including nitration, diazotization to a hydroxyl group, chlorination, and subsequent dechlorination.

Caption: Synthesis pathway for the precursor 4-Methyl-3-nitropyridine.

Challenges in the Direct Nitration of Isonicotinates

The direct introduction of a nitro group onto the isonicotinate ring via electrophilic aromatic substitution is notably challenging and not commonly reported as a viable synthetic strategy. This difficulty arises from two primary electronic factors:

-

Electron-Deficient Ring : The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating the entire aromatic system towards attack by electrophiles like the nitronium ion (NO₂⁺).

-

Deactivating Ester Group : The isonicotinate's ester group at the 4-position is also an electron-withdrawing and deactivating group.

The combination of these effects makes the aromatic ring exceptionally unreactive to standard nitration conditions (e.g., a mixture of nitric and sulfuric acids). Consequently, synthetic strategies overwhelmingly favor the use of pyridine rings that are nitrated prior to the formation or modification of the carboxylic acid ester function.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the nitro group on the pyridine ring, a crucial consideration in synthetic organic chemistry and drug development. The potent electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, imparts unique chemical properties that are pivotal for the synthesis of a wide array of functionalized heterocycles.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group dramatically activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para (positions 2, 4, and 6) to the ring nitrogen. This activation is a cornerstone of nitropyridine chemistry.

Mechanism and Regioselectivity

The SNAr reaction on nitropyridines proceeds via a bimolecular addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The strong electron-withdrawing nitro group is highly effective at stabilizing this intermediate through resonance, thereby lowering the activation energy of the reaction.[2] The subsequent departure of a leaving group (such as a halide) restores the aromaticity of the ring.[1]

Pyridine itself is susceptible to nucleophilic attack at the 2 and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the intermediate.[2][3] The addition of a nitro group, especially at the 2- or 4-positions, further enhances this effect, making these positions exceptionally reactive towards nucleophiles.

Quantitative Data for SNAr Reactions

The following table summarizes representative SNAr reactions involving nitropyridines, highlighting the versatility of this transformation.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | EtOH, reflux | 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine | High (not specified) | [4] |

| 3-Nitropyridine | Ammonia/Amines | VNS Conditions | 4-Amino-3-nitropyridine | Varies | [5] |

| 3-Bromo-4-nitropyridine N-oxide | Amines | Varies | 3-Amino-4-nitropyridine N-oxide derivatives | Varies | [6] |

| 2-Amino-5-bromo-3-nitropyridine | - (Reduction) | Fe, EtOH/H₂O/HCl | 2,3-Diamino-5-bromopyridine | Not specified | [7] |

Note: VNS refers to Vicarious Nucleophilic Substitution, a method for C-H functionalization.[8]

Experimental Protocol: Synthesis of 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine[4]

This protocol is based on the synthesis of a precursor for prostate cancer cell-active Mannich bases.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.

-

Reagent Addition: Add N-phenylpiperazine (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Isolation: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(4-phenylpiperazin-1-yl)-5-nitropyridine.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most synthetically valuable transformations of nitropyridines, providing access to aminopyridines, which are key building blocks in medicinal chemistry.[4][9][10]

Methods and Selectivity

A variety of methods are available for the reduction of nitroarenes, each with its own advantages regarding selectivity and functional group tolerance.[9][11]

-

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[11] It is generally clean, but can also reduce other functional groups like alkenes or alkynes.[11]

-

Metal/Acid Reduction: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used.[9][12] These reactions are robust and often tolerant of other functional groups.

-

Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, hydrazine) in the presence of a catalyst (e.g., Pd/C) and is often milder than direct hydrogenation.

-

Metal Chlorides: Reagents like tin(II) chloride (SnCl₂) offer a mild way to reduce nitro groups, often with good selectivity in the presence of other reducible functionalities.[11]

Comparison of Reduction Methods

| Reagent System | Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | H₂ (1 atm or higher), solvent (MeOH, EtOH) | High yield, clean reaction | Can reduce other functional groups (e.g., C=C, C≡C, benzylic C-O) |

| Fe / HCl or CH₃COOH | Acidic aqueous/alcoholic media, heat | Inexpensive, effective, good functional group tolerance | Requires stoichiometric metal, acidic workup |

| SnCl₂ / HCl | Acidic alcoholic media | Mild, good selectivity for nitro groups | Stoichiometric tin salts produced as waste |

| Zn / CH₃COOH | Acidic media | Mild, selective | Stoichiometric metal, acidic conditions |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH | Mild conditions | Requires catalyst preparation |

Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine[7]

This procedure describes the reduction of a nitropyridine derivative using iron in an acidified ethanol/water mixture.

-

Reaction Setup: Charge a flask fitted with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (1 equivalent), reduced iron powder (approx. 5 equivalents), 95% ethanol, and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture on a steam bath for 1 hour. The reaction is typically vigorous at the start.

-

Work-up: After the heating period, filter the hot mixture to remove the iron residues. Wash the iron thoroughly with hot 95% ethanol.

-

Isolation: Combine the filtrate and washings and evaporate the solvent to dryness.

-

Purification: Recrystallize the dark residue from water to yield the purified 2,3-diamino-5-bromopyridine.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack through both inductive electron withdrawal and by forming a positively charged pyridinium ion under acidic reaction conditions, which is even more strongly deactivated.[13][14]

Consequently, forcing conditions are required for reactions like nitration, which typically result in substitution at the 3-position (meta).[3][15] The direct nitration of pyridine itself gives very low yields and is of little synthetic value.[16] More effective methods often involve the nitration of pyridine-N-oxide, which activates the 4-position, followed by deoxygenation.[13] Alternatively, nitration can be achieved using reagents like dinitrogen pentoxide (N₂O₅), which can proceed through a non-electrophilic substitution mechanism involving a[17][18] sigmatropic shift to yield 3-nitropyridine.[16]

Other Transformations

The nitro group can also influence the reactivity of the pyridine ring in other ways, such as in cycloaddition reactions. Pyridones containing a nitro group are highly electron-deficient and can act as dienophiles in Diels-Alder reactions, providing routes to fused aza-heterocycles.[19] Furthermore, the nitroalkene moiety within nitropyridones is susceptible to nucleophilic addition, leading to various cyclization products.[19]

Conclusion

The nitro group is a powerful and versatile functional group in pyridine chemistry. Its strong electron-withdrawing properties are fundamental to activating the ring for nucleophilic aromatic substitution, a key strategy for introducing a wide range of substituents. Moreover, the straightforward reduction of the nitro group to an amine provides a critical entry point to aminopyridines, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Understanding the principles of nitropyridine reactivity, from SNAr mechanisms to selective reduction protocols, is essential for professionals engaged in modern chemical synthesis and drug discovery.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. chempanda.com [chempanda.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 19. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-nitroisonicotinate: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nitroisonicotinate, a substituted pyridine derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside an analysis of its spectroscopic characteristics. Furthermore, this document explores the compound's emerging role in medicinal chemistry, supported by data on its antimicrobial effects and potential mechanisms of action, offering insights for future research and drug development endeavors.

Introduction

This compound (CAS No. 103698-10-8) is a niche yet significant organic compound featuring a pyridine ring scaffold, a functionality prevalent in numerous approved drugs.[1] Its structure, characterized by a nitro group and a methyl ester substituent on the pyridine core, imparts unique electronic properties that make it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1] This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both accessible and practical for researchers in academia and industry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a liquid at room temperature.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.13 g/mol | [1] |

| CAS Number | 103698-10-8 | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [1] |

Further physical properties such as boiling point and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations. Two primary synthetic strategies are detailed below.

Direct Nitration of Methyl Isonicotinate

A common method for the synthesis of this compound involves the direct nitration of methyl isonicotinate.[1] The electron-withdrawing nature of the ester group at the 4-position directs the incoming nitro group to the 3-position.[1]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask maintained in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Reaction Setup: Cool a solution of methyl isonicotinate in concentrated sulfuric acid in a separate reaction vessel using an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of methyl isonicotinate, ensuring the temperature is maintained below 10-15 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.

-

Work-up: Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Workflow: Direct Nitration

Caption: Workflow for the direct nitration of methyl isonicotinate.

Multi-step Synthesis from Substituted Pyridines

An alternative, multi-step synthesis route starts from either 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine. This method offers high yield and is suitable for industrial-scale production.

Experimental Protocol:

-

Oxidation: Dissolve 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine in a suitable solvent and add an oxidizing agent to yield 2-chloro-5-nitroisonicotinic acid or 2-chloro-3-nitroisonicotinic acid.

-

Esterification: Convert the resulting carboxylic acid to its corresponding methyl ester by reacting it with a chlorinating agent followed by methanol. This step produces 2-chloro-5-nitroisonicotinate or 2-chloro-3-nitroisonicotinate.

-

Reduction (Dechlorination): React the chlorinated intermediate with a reducing agent to remove the chlorine atom, yielding the final product, this compound.

Synthesis Pathway: Multi-step Route

Caption: Multi-step synthesis of this compound.

Spectroscopic Data and Characterization

While a comprehensive, publicly available spectral analysis of this compound is limited, the expected spectroscopic features can be inferred from its structure and comparison with analogous compounds like methyl 3-nitrobenzoate.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The electron-withdrawing nitro group will cause downfield shifts of adjacent protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The carbon attached to the nitro group will be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, N-O stretching vibrations of the nitro group, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 182.13 g/mol , along with fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and other fragments. |

Researchers are encouraged to perform their own spectroscopic analysis for definitive characterization.

Biological Activity and Mechanism of Action

The biological activity of this compound is an emerging area of research. The presence of the nitroaromatic moiety suggests potential for a range of biological effects, as this functional group is a known pharmacophore in various antimicrobial and anticancer agents.[1]

Antimicrobial Activity

Studies have indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The exact mechanism of its antimicrobial action has not been fully elucidated but is hypothesized to involve the reduction of the nitro group within the bacterial cell to form reactive nitrogen species that can induce cellular damage.[1]

Role in Drug Discovery

This compound serves as a key precursor in the synthesis of functionalized pyridine derivatives for pharmaceutical applications.[1] A notable example is its use in the preparation of potential PET imaging agents for neurological diseases.[1] The nitro group can be readily transformed into an amino group, which provides a handle for further chemical modifications, making it a versatile scaffold for building diverse molecular libraries for drug screening.[1]

Potential Biological Role

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

This compound is a compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups make it an important intermediate for the creation of novel molecules with potential therapeutic applications. While current knowledge on its biological activity is still developing, initial findings suggest a promising future for this compound and its derivatives in the development of new drugs. Further research is warranted to fully characterize its physical and biological properties and to explore its full potential in various scientific disciplines.

References

Navigating the Mechanistic Landscape of Methyl 3-nitroisonicotinate: A Technical Overview for Researchers

For Immediate Release

[City, State] – [Date] – While dedicated research into the specific mechanism of action of Methyl 3-nitroisonicotinate remains in its nascent stages, this technical guide synthesizes the current understanding of its chemical properties and potential biological activities. Drawing parallels with structurally related nitro-aromatic compounds, this document offers researchers, scientists, and drug development professionals a foundational perspective on its potential pharmacological pathways.

Introduction to this compound

This compound is a synthetic compound characterized by a pyridine ring substituted with a nitro group and a methyl ester.[1][2] Its chemical structure, particularly the electron-withdrawing nitro group, renders the pyridine ring susceptible to nucleophilic aromatic substitution, making it a versatile building block in organic synthesis for creating more complex molecules.[2] While extensive biological studies are not yet publicly available, preliminary information suggests potential antimicrobial and anticancer activities.[1][2]

Postulated Biological Activities and Mechanisms

Direct, in-depth studies elucidating the precise mechanism of action of this compound are limited. However, the presence of the nitroaromatic scaffold allows for informed speculation based on the activities of analogous compounds.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[1] The mechanism is likely linked to the nitro group, a common feature in antimicrobial agents. In many nitroaromatic drugs, the nitro group is enzymatically reduced within the target microorganism to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including:

-

Inhibition of DNA synthesis: The reactive intermediates can cause DNA strand breaks.

-

Disruption of cellular respiration: They can interfere with electron transport chains.

-

Inhibition of protein synthesis: They can modify and inactivate essential enzymes.

This mode of action is well-documented for nitroimidazole antitubercular agents like PA-824, where the reduction of the nitro group is a critical step for its bactericidal effect against Mycobacterium tuberculosis.[3]

Anticancer Activity

There is speculation that this compound may possess anticancer properties, potentially through the induction of apoptosis (programmed cell death).[2] The mechanism could be multifaceted, and insights can be drawn from other nitro-containing compounds. For instance, 4-methyl-3-nitrobenzoic acid, a structurally related compound, has been shown to inhibit cancer cell migration and metastasis.[4][5][6] Its mechanism involves the interference with the epidermal growth factor (EGF)-induced signaling pathway, specifically by impairing the phosphorylation of cofilin and subsequent actin polymerization, which are crucial for cell motility.[4][5] It is plausible that this compound could exert anticancer effects through similar or different pathways, such as:

-

Induction of Oxidative Stress: The nitro group could be reduced in cancer cells to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

-

Inhibition of Key Signaling Pathways: It might inhibit pro-survival signaling pathways, such as the PI3K/Akt or NF-κB pathways, which are often dysregulated in cancer.[2][7]

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data on its biological activity is not yet possible. The table below summarizes the reported and potential activities based on available information and comparisons with related compounds.

| Compound | Biological Activity | Target Organism/Cell Line | Reported Efficacy/Metric | Reference |

| This compound | Antimicrobial | S. aureus, E. coli | Activity noted, but quantitative data not provided | [1] |

| This compound | Anticancer (speculative) | Cancer cells | Potential induction of apoptosis | [2] |

| PA-824 (nitroimidazole) | Antitubercular | M. tuberculosis | MIC: 0.2-0.4 μM | [3] |

| 4-methyl-3-nitrobenzoic acid | Inhibition of cancer cell migration | NSCLC, Breast cancer cells | Potent inhibitor of EGF-induced chemotaxis | [5][6] |

| N-alkyl-nitroimidazoles | Antitumor | MDA-MB-231, A549 | LC50 as low as 16.7 µM in MDA-MB-231 cells | [8] |

Experimental Protocols

Given the mention of antimicrobial activity, a generalized protocol for assessing this is provided below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium (e.g., S. aureus or E. coli) from a fresh agar plate.

-

Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Visualizing Potential Mechanisms

The following diagrams illustrate hypothetical pathways based on the known mechanisms of related nitroaromatic compounds.

Caption: Hypothetical antimicrobial activation pathway.

Caption: Speculative inhibition of EGF-induced cell migration.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in drug discovery. While current data on its specific mechanism of action is sparse, the known activities of related nitroaromatic compounds provide a logical starting point for future research. Elucidating its precise molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Future studies should focus on comprehensive antimicrobial and anticancer screening, followed by detailed mechanistic investigations to validate the speculative pathways outlined in this guide.

References

- 1. This compound | 103698-10-8 | FM143472 [biosynth.com]

- 2. This compound | 103698-10-8 | Benchchem [benchchem.com]

- 3. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

Commercial Availability and Synthetic Utility of Methyl 3-nitroisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nitroisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, provides a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide details the commercially available sources of this compound, provides a detailed experimental protocol for a key synthetic transformation, and illustrates the associated workflow.

Commercial Availability

This compound (CAS No. 103698-10-8) is readily available from a variety of chemical suppliers. The compound is typically offered as a liquid with purities generally ranging from 95% to 97%. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g |

| BenchChem | ~95% | Inquiry-based packaging |

| ChemicalBook | 98%, 99% | Inquiry-based (kg scale available) |

| Biosynth | Inquiry-based | |

| Ambeed | Inquiry-based |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Synthetic Transformation: Reduction to Methyl 3-aminoisonicotinate

A foundational reaction of this compound is the selective reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation is pivotal as it installs a nucleophilic amino group that can be further functionalized, opening avenues to a diverse range of pharmaceutical scaffolds and other advanced materials.[1] Catalytic hydrogenation is a common and efficient method for this conversion.[1][2]

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of this compound to Methyl 3-aminoisonicotinate using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a reaction flask containing a magnetic stir bar, add this compound.

-

Solvent Addition: Add methanol or ethanol as the solvent.

-

Inerting: Flush the flask with an inert gas (Argon or Nitrogen) to remove air.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under the inert atmosphere.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 1–3 atm with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at a temperature between 25–60°C. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-aminoisonicotinate. Further purification can be achieved by recrystallization or column chromatography if necessary.

An alternative method for this reduction involves the use of sodium borohydride (NaBH₄) in the presence of a nickel(II) chloride (NiCl₂) catalyst in a solvent like tetrahydrofuran (THF), which has been reported to achieve a yield of 88%.[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.

Caption: Experimental workflow for the reduction of this compound.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest to the pharmaceutical industry. The pyridine scaffold is a privileged structure found in numerous approved drugs.[1] The transformation of the nitro group into an amine allows for the construction of various functionalized pyridine derivatives, enabling the development of novel active pharmaceutical ingredients (APIs).[1] For instance, this compound is a precursor for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a potential positron emission tomography (PET) tracer for imaging demyelination in neurological diseases.

Conclusion

This compound is a commercially accessible and synthetically versatile building block. The straightforward reduction of its nitro group provides a reliable entry point to a wide range of functionalized pyridine derivatives, making it a valuable resource for researchers and professionals in drug discovery and materials science. The provided protocol for catalytic hydrogenation offers a robust method for one of the most critical transformations of this compound.

References

Methodological & Application

Step-by-step protocol for Methyl 3-nitroisonicotinate synthesis

Application Note: Synthesis of Methyl 3-nitroisonicotinate

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and a methyl ester group at the 4-position.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile building block for various chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[1] This document provides a detailed protocol for the synthesis of this compound via the nitration of Methyl isonicotinate.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. A nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the pyridine ring of methyl isonicotinate.[3][4][5]

Reaction: Methyl isonicotinate → this compound

Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic esters.[5][6]

Materials and Equipment:

-

Methyl isonicotinate (C₇H₇NO₂)[7]

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Buchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

Safety Precautions:

-

Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[8][10] Handle them with extreme care inside a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Maintaining a low temperature is critical to prevent runaway reactions and the formation of unwanted byproducts.[3][10]

-

Quenching: Always add the acid reaction mixture to ice slowly to dissipate heat. Never add water to the concentrated acid mixture.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, add methyl isonicotinate. Place the flask in an ice bath and cool it to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the methyl isonicotinate while maintaining the temperature below 10 °C.[8]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.[10] Cool this mixture down in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate in sulfuric acid.[10] The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.[6][8]

-

Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes, then allow it to stand at room temperature for approximately 10-15 minutes to ensure the reaction goes to completion.[6][8]

-

Quenching: Slowly pour the reaction mixture over a large volume of crushed ice in a beaker with constant stirring.[6][8] A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[9]

-

Washing: Wash the collected solid several times with cold deionized water to remove residual acids. Follow this with a wash using a small amount of ice-cold ethanol or methanol to remove impurities.[8][9]

-

Drying: Dry the purified product, this compound, thoroughly. The final product can be further purified by recrystallization if necessary.

Data Presentation

The following table outlines the reagent quantities for a typical laboratory-scale synthesis.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Ratio |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14[7] | User Defined | - | X | 1 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | Calculated | - | Excess |

| Nitric Acid (~70%) | HNO₃ | 63.01 | - | Calculated | ~1.2 X | ~1.2 |

| Product | ||||||

| This compound | C₇H₆N₂O₄ | 182.13[11] | Theoretical Yield | - | X | - |

Note: The exact volumes of acids and the theoretical yield should be calculated based on the starting amount (X moles) of Methyl isonicotinate.

Workflow Visualization

The diagram below illustrates the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 103698-10-8 | Benchchem [benchchem.com]

- 2. This compound | 103698-10-8 [chemicalbook.com]

- 3. pinn.ai [pinn.ai]

- 4. aiinmr.com [aiinmr.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 8. chemhume.co.uk [chemhume.co.uk]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. webassign.net [webassign.net]

- 11. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: Methyl 3-nitroisonicotinate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nitroisonicotinate is a valuable chemical intermediate, primarily utilized in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, offers a versatile platform for a variety of chemical transformations. The strategic positioning of these functional groups allows for regioselective reactions, making it a key building block in the construction of polysubstituted pyridine derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a liquid at room temperature.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |